![molecular formula C8H8N2O4 B044053 5-Hydrazinylbenzene-1,3-dicarboxylic acid CAS No. 121385-69-1](/img/structure/B44053.png)
5-Hydrazinylbenzene-1,3-dicarboxylic acid
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Overview
Description
Scientific Research Applications
Development of Antimycobacterial Agents
The hydrazine moiety in 5-Hydrazinylbenzene-1,3-dicarboxylic acid can be utilized to design and synthesize derivatives with potential antimycobacterial activity. These derivatives could be explored as treatments for tuberculosis and other mycobacterial infections .
Future Directions
While specific future directions for 5-Hydrazinylbenzene-1,3-dicarboxylic acid are not mentioned in the search results, dicarboxylic acids have been studied for their potential in enhancing the biodegradation of polycyclic aromatic hydrocarbons . This suggests that 5-Hydrazinylbenzene-1,3-dicarboxylic acid could also be explored in similar contexts.
Mechanism of Action
Target of Action
The primary target of 5-Hydrazinylbenzene-1,3-dicarboxylic acid is the MurE ligase enzyme . This enzyme plays a crucial role in the early stages of peptidoglycan biosynthesis, which is an essential component of the bacterial cell wall . The MurE ligase catalyzes the addition of L-Lysine in Gram-positive bacteria or meso-diaminopimelic acid in most Gram-negative bacteria .
Mode of Action
5-Hydrazinylbenzene-1,3-dicarboxylic acid interacts with its target, the MurE ligase, by mimicking the structure of glutamic acid . This interaction inhibits the function of the MurE ligase, thereby disrupting the biosynthesis of peptidoglycan and affecting the integrity of the bacterial cell wall .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway, specifically the step catalyzed by the MurE ligase . By inhibiting this enzyme, 5-Hydrazinylbenzene-1,3-dicarboxylic acid prevents the formation of the peptidoglycan layer, which is crucial for maintaining the structural integrity of bacterial cells .
Result of Action
The inhibition of the MurE ligase by 5-Hydrazinylbenzene-1,3-dicarboxylic acid leads to the disruption of peptidoglycan biosynthesis . This results in a weakened bacterial cell wall, which can lead to osmotic lysis and ultimately, the death of the bacterial cell .
properties
IUPAC Name |
5-hydrazinylbenzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-10-6-2-4(7(11)12)1-5(3-6)8(13)14/h1-3,10H,9H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVVTFIXGGRKET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)NN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378238 |
Source
|
Record name | 5-hydrazinylbenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydrazinylbenzene-1,3-dicarboxylic acid | |
CAS RN |
121385-69-1 |
Source
|
Record name | 5-hydrazinylbenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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